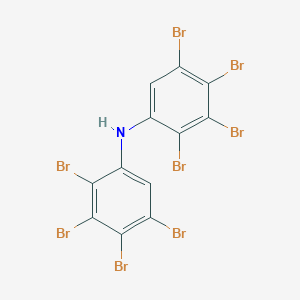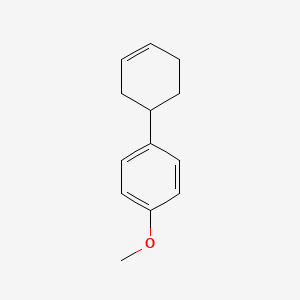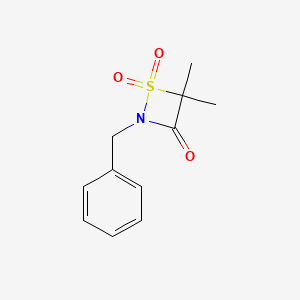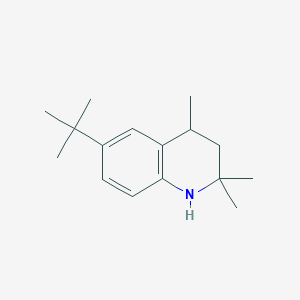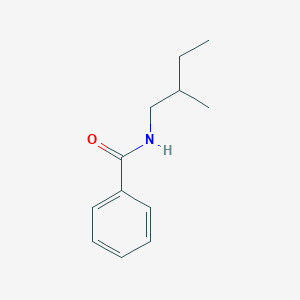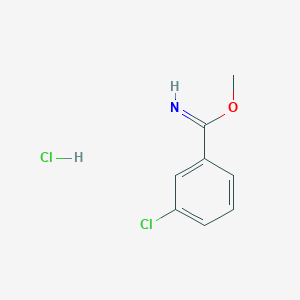
2-Bromo-4-methylbenzene-1-diazonium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-4-methylbenzenediazonium is an organic compound that belongs to the class of diazonium salts. These compounds are characterized by the presence of a diazonium group (-N₂⁺) attached to an aromatic ring. The compound is of significant interest in organic chemistry due to its reactivity and utility in various synthetic applications.
準備方法
Synthetic Routes and Reaction Conditions
2-Bromo-4-methylbenzenediazonium can be synthesized through the diazotization of 2-bromo-4-methylaniline. The process involves the reaction of 2-bromo-4-methylaniline with sodium nitrite in the presence of hydrochloric acid at low temperatures (−5° to +5°C) to form the diazonium salt .
Industrial Production Methods
While specific industrial production methods for 2-Bromo-4-methylbenzenediazonium are not extensively documented, the general approach involves large-scale diazotization reactions under controlled conditions to ensure safety and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the process.
化学反応の分析
Types of Reactions
2-Bromo-4-methylbenzenediazonium undergoes various types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other substituents through reactions such as the Sandmeyer reaction.
Coupling Reactions: The compound can participate in azo coupling reactions to form azo dyes.
Reduction Reactions: The diazonium group can be reduced to form the corresponding aniline derivative.
Common Reagents and Conditions
Sandmeyer Reaction: Utilizes copper(I) chloride or copper(I) bromide as catalysts to replace the diazonium group with a halogen.
Azo Coupling: Involves the reaction with phenols or aromatic amines under basic conditions to form azo compounds.
Reduction: Typically employs reducing agents such as sodium sulfite or stannous chloride.
Major Products Formed
Substitution: Formation of 2-bromo-4-methylchlorobenzene or 2-bromo-4-methylbromobenzene.
Coupling: Formation of azo dyes with various chromophores.
Reduction: Formation of 2-bromo-4-methylaniline.
科学的研究の応用
2-Bromo-4-methylbenzenediazonium is utilized in various scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and dyes.
Biology: Employed in the labeling of biomolecules for detection and analysis.
Medicine: Investigated for its potential use in drug development and diagnostic assays.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 2-Bromo-4-methylbenzenediazonium primarily involves its reactivity as a diazonium salt. The diazonium group is highly reactive and can undergo various substitution and coupling reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used. For example, in azo coupling reactions, the diazonium compound reacts with nucleophilic aromatic compounds to form azo bonds.
類似化合物との比較
2-Bromo-4-methylbenzenediazonium can be compared with other diazonium salts such as:
- 2-Chloro-4-methylbenzenediazonium
- 2-Iodo-4-methylbenzenediazonium
- 4-Methylbenzenediazonium
Uniqueness
The presence of the bromo substituent in 2-Bromo-4-methylbenzenediazonium imparts unique reactivity and selectivity in substitution reactions compared to its chloro and iodo counterparts. The bromo group can influence the electronic properties of the aromatic ring, affecting the overall reactivity of the compound.
特性
CAS番号 |
53926-63-9 |
|---|---|
分子式 |
C7H6BrN2+ |
分子量 |
198.04 g/mol |
IUPAC名 |
2-bromo-4-methylbenzenediazonium |
InChI |
InChI=1S/C7H6BrN2/c1-5-2-3-7(10-9)6(8)4-5/h2-4H,1H3/q+1 |
InChIキー |
PAPHOGYSTDXPHK-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)[N+]#N)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


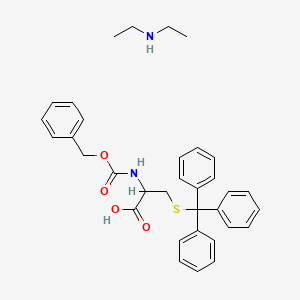
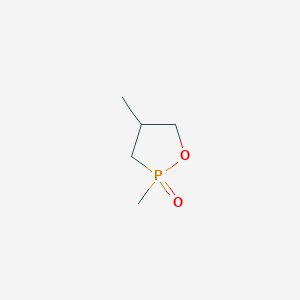

![[4-(4-Methylpent-3-enyl)cyclohex-3-en-1-yl]methanol;propanoic acid](/img/structure/B14636037.png)
